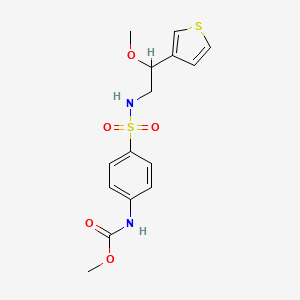
methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate, also known as MTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTC is a sulfonamide-based compound that has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Synthesis
Directed lithiation of carbamate compounds has been explored to introduce functional groups ortho to directing metalating groups, enabling the synthesis of various substituted products. This method demonstrates the versatility of carbamates in organic synthesis, serving as precursors for complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).
Antimicrobial Agents
Carbamate derivatives have been studied for their antimicrobial properties. For instance, certain carbamates show potent and selective activity against Helicobacter pylori, a significant gastric pathogen, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Synthesis of Aromatic Carbamates
The synthesis of aromatic carbamates with various functional groups has been explored, illustrating the utility of carbamates in creating compounds with potential biological activity or material properties. These studies provide insights into the synthesis strategies and the reactivity of carbamates (Velikorodov et al., 2014).
Enzyme Assay and Docking Studies
Carbamates have also been investigated in enzyme assays and docking studies to understand their mode of action at the molecular level. These studies contribute to the development of carbamates as inhibitors or modulators of biological pathways, offering insights into their pharmacological potential (Tiwari et al., 2018).
Anti-Proliferative Activity
Certain carbamate derivatives exhibit pronounced anti-proliferative activity and selectivity for tumor cells. These findings underscore the therapeutic potential of carbamates in cancer treatment, emphasizing the need for further exploration of their tumor-selective mechanisms (Thomas et al., 2017).
Wirkmechanismus
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists .
Biochemical Pathways
It’s known that thiophene derivatives possess various biological activities, which suggests that they likely interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to have diverse biological activities, suggesting that they can induce various molecular and cellular effects .
Eigenschaften
IUPAC Name |
methyl N-[4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-21-14(11-7-8-23-10-11)9-16-24(19,20)13-5-3-12(4-6-13)17-15(18)22-2/h3-8,10,14,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLSIPPOAWZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
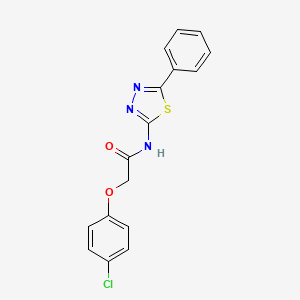
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
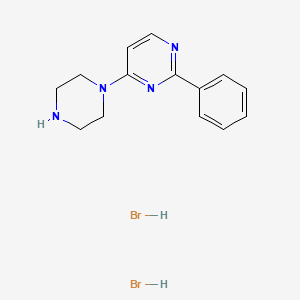
![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
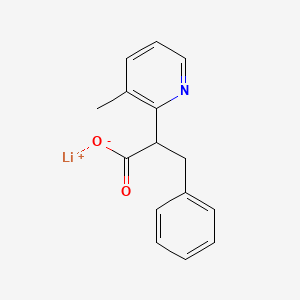
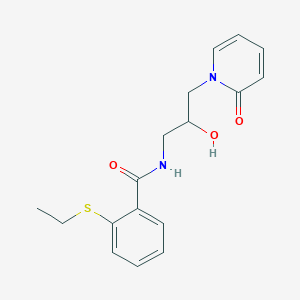
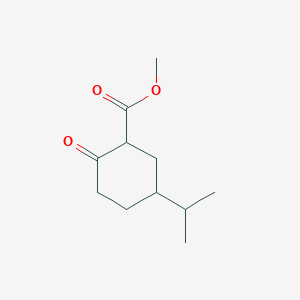
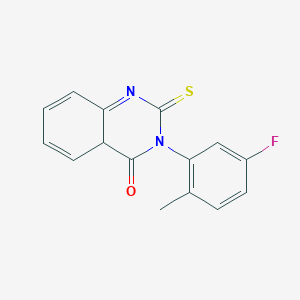
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)
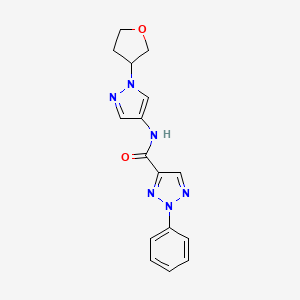
![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)